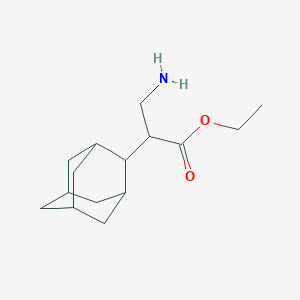

Ethyl 2-(adamantan-2-yl)-3-aminopropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H25NO2 |

|---|---|

Molecular Weight |

251.36 g/mol |

IUPAC Name |

ethyl 2-(2-adamantyl)-3-aminopropanoate |

InChI |

InChI=1S/C15H25NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-14H,2-8,16H2,1H3 |

InChI Key |

YSJUVHYJPMWUPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN)C1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Ethyl 2-(adamantan-2-yl)-3-aminopropanoate

Key Intermediates and Precursors in the Synthesis Pathway

The established linear synthesis of this compound relies on key precursors and a crucial intermediate. The synthesis commences with the precursors 2-adamantanone (B1666556) and ethyl cyanoacetate. srce.hrresearchgate.net

The key intermediate in this pathway is ethyl adamant-2-ylidenecyanoacetate. This α,β-unsaturated cyanoester is formed through the condensation of 2-adamantanone and ethyl cyanoacetate. srce.hrresearchgate.net The final step of the synthesis involves the reduction of this intermediate to yield the target compound. srce.hr

| Compound Name | Role in Synthesis |

| 2-Adamantanone | Precursor |

| Ethyl cyanoacetate | Precursor |

| Ethyl adamant-2-ylidenecyanoacetate | Key Intermediate |

Stereoselective Synthesis Approaches for Chiral Purity Control

The carbon atom at the 2-position of the adamantane (B196018) ring in this compound is a stereocenter. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of the compound.

Enantioselective Synthesis of Precursors and the Target Compound

While a specific enantioselective synthesis of this compound has not been detailed, the synthesis of the key intermediate, ethyl adamant-2-ylidenecyanoacetate, presents an opportunity for introducing chirality. The crystal structure of this intermediate has been determined, which could aid in the design of an enantioselective synthesis of adamantane α- or β-amino acids. srce.hr

One potential strategy for achieving enantioselectivity is through the use of chiral catalysts for the reduction of the C=C double bond in the ethyl adamant-2-ylidenecyanoacetate intermediate. Asymmetric hydrogenation using chiral metal complexes is a well-established method for the enantioselective reduction of similar α,β-unsaturated esters.

Diastereoselective Control in Synthesis

In the context of synthesizing derivatives of this compound that may contain additional stereocenters, diastereoselective control would be essential. For instance, if a chiral precursor were used, the subsequent reduction of the intermediate could lead to the formation of diastereomers. The bulky adamantyl group would likely play a significant role in directing the stereochemical outcome of such reactions, potentially leading to high diastereoselectivity. However, specific studies on the diastereoselective synthesis of this compound are not currently available in the literature.

Derivatization and Structural Modification Strategies

The presence of both a primary amine and an ester functional group in this compound allows for a variety of derivatization and structural modification strategies. These modifications can be used to explore the structure-activity relationships of this compound and to synthesize new chemical entities.

The primary amino group can undergo a range of reactions, including:

N-acylation to form amides.

N-alkylation to produce secondary amines.

Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. For instance, adamantylamines have been reacted with ethyl isothiocyanatoacetate to form the corresponding carbamothioylamino acetates. researchgate.net

The ethyl ester functionality can be modified through:

Hydrolysis to the corresponding carboxylic acid, 2-(adamantan-2-yl)-3-aminopropanoic acid. srce.hrresearchgate.net

Amidation to generate a variety of amide derivatives.

Reduction to the corresponding amino alcohol.

Transesterification with other alcohols to produce different ester analogues.

These potential modifications highlight the versatility of this compound as a scaffold for the development of new adamantane-containing compounds.

Synthesis of Analogues and Homologues of the Aminopropanoate Core

The synthesis of the core structure of this compound serves as a foundation for accessing a variety of structural analogues and homologues. A key, efficient method for preparing the parent compound involves a three-step sequence starting from 2-adamantanone. srce.hrresearchgate.net

The initial step is a condensation reaction between 2-adamantanone and ethyl cyanoacetate, which produces ethyl adamant-2-ylidenecyanoacetate. This intermediate is then subjected to catalytic hydrogenation. This reduction step is highly effective as it simultaneously reduces both the carbon-carbon double bond and the cyano group to yield the target ethyl aminopropanoate. srce.hrresearchgate.net The final amino acid can be obtained by a subsequent hydrolysis of the ester. srce.hrresearchgate.net

Table 1: Synthesis Pathway for this compound

| Step | Starting Materials | Reagents | Product |

|---|---|---|---|

| 1 | 2-Adamantanone, Ethyl cyanoacetate | NH₄OAc, HOAc, Benzene | Ethyl adamant-2-ylidenecyanoacetate |

This established route provides a versatile platform for generating analogues and homologues:

Analogues with different ester groups can be synthesized by replacing ethyl cyanoacetate with other alkyl cyanoacetates (e.g., methyl or tert-butyl cyanoacetate) in the initial condensation step.

Homologues , which feature a longer amino acid backbone, could potentially be synthesized by employing different starting materials that extend the carbon chain prior to the introduction of the amino group.

Functionalization of the Adamantane Moiety

The adamantane cage is a robust and sterically bulky group, and its functionalization presents a unique synthetic challenge. Direct functionalization of the strong C–H bonds of the adamantane core, independent of the aminopropanoate group, is a key strategy for creating derivatives. chemrxiv.orgacs.org

Recent advances have focused on radical-based reactions that can selectively activate the adamantane C–H bonds. rsc.org Methods utilizing photoredox and H-atom transfer (HAT) catalysis have shown excellent chemoselectivity for the tertiary (3°) C–H bonds of the adamantane structure. chemrxiv.orgacs.org This allows for the introduction of various functional groups, primarily through the formation of new carbon-carbon bonds. rsc.org

Oxidative functionalization provides another route to modify the adamantane scaffold. researchgate.net Using various oxidizing agents and catalysts, it is possible to introduce oxygen-containing functional groups, such as hydroxyls or carboxyls, at the bridgehead positions of the adamantane core. researchgate.net

Table 2: Selected Methods for Adamantane Functionalization

| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Target Site |

|---|---|---|---|

| C–H Alkylation | Photoredox and H-atom transfer catalysts | Alkyl groups | Tertiary C–H bonds |

| Carboxylation | CO, O₂ | Carboxylic acid | Tertiary and secondary C–H bonds |

These methods highlight the potential to modify the lipophilic adamantane portion of this compound, thereby tuning its steric and electronic properties for various applications.

Formation of Oligomers and Peptide Conjugates

This compound, after hydrolysis of its ethyl ester to the corresponding carboxylic acid, becomes a valuable building block for larger molecular architectures like oligomers and peptide conjugates. srce.hrresearchgate.net As a β-amino acid with a bulky adamantyl substituent, its incorporation into peptide chains can enforce specific conformational constraints. srce.hr

The process involves standard peptide coupling reactions, where the amino group of one molecule forms an amide bond with the carboxylic acid group of another. Adamantane-containing amino acids have been successfully used in the synthesis of peptide fragments. nih.gov The 2-adamantyl group itself can be employed as a protecting group for the side chains of amino acids like lysine and aspartic acid during peptide synthesis. nih.gov

The conjugation of peptides to other molecules, such as oligonucleotides or drugs, is a strategy used to improve the therapeutic properties of the conjugate. nih.govaltabioscience.com The unique properties of the adamantane group—its lipophilicity and rigidity—can influence the stability, membrane permeability, and bioavailability of the resulting peptide conjugate. srce.hr

Key Steps in Conjugation:

Hydrolysis: The ethyl ester of the title compound is hydrolyzed to yield the free 2-(adamantan-2-yl)-3-aminopropanoic acid.

Activation: The carboxylic acid group is activated using standard peptide coupling reagents (e.g., HATU, HBTU).

Coupling: The activated acid is reacted with the N-terminus of a peptide or another amine-containing molecule to form a stable amide bond. nih.gov

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing waste. While the established synthesis is effective, several aspects can be viewed through a green chemistry lens. srce.hrresearchgate.net

The catalytic hydrogenation step is inherently greener than using stoichiometric reducing agents (like metal hydrides) as it offers high atom economy and the catalyst can, in principle, be recovered and reused.

Further improvements can be inspired by methodologies developed for other adamantane derivatives. For instance, the multi-component Biginelli reaction has been used for the green synthesis of different adamantane-containing compounds under solvent-free conditions. nih.govrsc.org This approach is noted for its high yields, shorter reaction times, and elimination of volatile organic solvents. nih.govrsc.org

Table 3: Application of Green Chemistry Principles

| Green Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| Catalysis | Use of Pd/C for hydrogenation. | Exploring more efficient or recyclable catalysts. |

| Atom Economy | Condensation and hydrogenation are relatively atom-economical. | Optimizing reaction conditions to minimize by-product formation. |

| Safer Solvents | Synthesis uses traditional organic solvents like benzene and methanol. | Investigating the use of greener solvents (e.g., water, ethanol, or solvent-free conditions). |

| Energy Efficiency | Some steps may require heating (reflux). | Use of microwave irradiation or optimizing catalyst activity to lower reaction temperatures. |

Exploring these principles could lead to a more sustainable and cost-effective synthesis of this compound and its derivatives.

Molecular Interactions and Mechanistic Insights

Investigations into Molecular Recognition and Binding Mechanisms

The adamantane (B196018) cage is a key pharmacophore in medicinal chemistry due to its unique structural and physicochemical properties, which facilitate molecular recognition and binding to various biological targets. nih.gov

Adamantane derivatives have a well-documented history of interacting with viral proteins, most notably the M2 proton channel of the influenza A virus. nih.gov Amantadine (B194251) and rimantadine, two of the earliest adamantane-based antiviral drugs, function by blocking this ion channel, which is essential for the viral replication process. nih.govnih.gov The bulky, lipophilic adamantane cage physically occludes the pore of the M2 channel, preventing the influx of protons into the virion. This inhibition of proton transport interferes with the uncoating of the viral genome, thereby halting the replication cycle. nih.gov

While direct studies on Ethyl 2-(adamantan-2-yl)-3-aminopropanoate are lacking, the foundational mechanism of adamantane derivatives suggests a potential for interaction with viral ion channels. Furthermore, recent research has explored the antiviral potential of aminoadamantane derivatives against SARS-CoV-2, with some compounds showing significant inhibitory effects. nih.gov These studies suggest that the adamantane scaffold can be adapted to target different viral proteins. nih.gov

The rigid adamantane scaffold has been utilized in the design of various enzyme inhibitors. For instance, adamantyl-containing compounds have been synthesized and shown to be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. researchgate.net The inhibitory activity of these compounds is often in the nanomolar range, highlighting the strong binding affinity conferred by the adamantane moiety. researchgate.net

In other studies, adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Computational docking studies have revealed that the adamantane core can fit into the active site of 11β-HSD1 and interact with key residues.

Adamantane derivatives have demonstrated significant binding affinity for various receptors, particularly the sigma (σ) receptors. The σ2 receptor, which has been identified as transmembrane protein 97 (TMEM97), is a target of interest for cancer therapeutics and diagnostics. nih.gov Molecular docking and dynamic simulation studies of adamantane-based compounds have shown that they can bind within the active site of the σ2 receptor. nih.gov The bulky and rigid nature of the adamantane scaffold can enhance binding affinity and selectivity. nih.gov

The following table summarizes the binding affinities of some adamantane derivatives for sigma receptors, as reported in the literature.

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki, nM) |

| Adamantane-derived scaffolds | σ2 receptor | Low nanomolar range |

| Isomeric adamantane phenylalkylamines | σ receptor | Significant binding affinity |

Note: This table is illustrative and based on findings for various adamantane derivatives, not specifically this compound.

Cellular Pathway Modulation

The interaction of adamantane derivatives with their molecular targets can lead to the modulation of various cellular pathways.

As discussed, the primary mechanism of action for many antiviral adamantane derivatives is the inhibition of viral replication pathways through the blockade of ion channels. nih.gov By preventing viral uncoating, these compounds effectively halt the propagation of the virus within host cells. nih.gov

Furthermore, numerous adamantane derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. mdpi.comnih.govnih.gov These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various cancer cell lines. mdpi.comnih.govnih.gov The antimicrobial effects are thought to arise from the disruption of bacterial cell membranes or the inhibition of essential enzymes. The antiproliferative activity of certain adamantane derivatives has been linked to the induction of apoptosis and the inhibition of angiogenesis and metastasis in cancer cells.

The table below provides examples of the biological activities of various adamantane derivatives.

| Compound Class | Biological Activity | Affected Cellular Process |

| Adamantane-based thiosemicarbazides | Antibacterial, Antifungal | Microbial growth pathways |

| Adamantane-containing thiazoles | Antibacterial, Antifungal, Antiproliferative | Microbial growth, Cancer cell proliferation |

| N-substituted adamantyl-indol-oxoacetamides | Antiproliferative | Cancer cell proliferation |

Note: This table presents data from studies on various adamantane derivatives and does not include specific data for this compound.

Biophysical Characterization of Ligand-Target Complexes

A variety of biophysical techniques have been employed to characterize the interactions between adamantane derivatives and their biological targets. These methods provide valuable insights into the binding thermodynamics, kinetics, and structural details of the ligand-target complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the binding of adamantane derivatives to proteins. For example, NMR has been instrumental in elucidating the interaction of amantadine with the M2 channel of the influenza virus, showing how the drug stabilizes the tetrameric structure of the channel. nih.gov

Molecular dynamics (MD) simulations are another powerful tool for investigating the binding modes and stability of adamantane derivatives within the active sites of their targets. nih.govmdpi.com These computational methods complement experimental data by providing a dynamic view of the ligand-receptor interactions at an atomic level. nih.govmdpi.com For instance, MD simulations have been used to confirm the stable binding of adamantane-based ligands to the σ2 receptor. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target).

Identification of Putative Binding Pockets and Key Interacting Residues

To date, no studies have been published that identify the specific binding pockets or key amino acid residues that may interact with Ethyl 2-(adamantan-2-yl)-3-aminopropanoate. Such an investigation would require a specific biological target to be selected, against which the compound would be computationally screened. The process would involve preparing a 3D model of the target protein and using docking software to place the ligand into potential binding sites on the protein's surface. The most favorable binding poses, determined by scoring functions, would then suggest the putative binding pocket.

Analysis of Cation-π Interactions and Hydrogen Bonding Networks

An analysis of potential cation-π interactions and hydrogen bonding networks is contingent on successful docking simulations. There is currently no data available to describe these specific interactions for this compound. Cation-π interactions, which occur between a cation and the face of an aromatic ring, and hydrogen bonds are critical for the stability of ligand-protein complexes. Identifying these would involve close examination of the docked poses to measure distances and angles between the ligand and amino acid residues in the predicted binding site.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound would necessitate a dataset of structurally related compounds with experimentally determined biological activities. As no such dataset has been published for this specific structural class, predictive models for its biological activity have not been developed.

Pharmacophore Elucidation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Without a set of active compounds or a known target structure with a bound ligand, the elucidation of a specific pharmacophore for this compound is not possible.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. There are no published studies that have performed conformational analysis or MD simulations specifically for this compound. Such simulations would provide insights into the molecule's flexibility, preferred conformations in different environments (e.g., in water or a lipid bilayer), and the stability of its interactions with a potential target protein.

In Silico Prediction of Bioavailability and Metabolic Stability for Scaffold Design

The strategic incorporation of adamantane (B196018) scaffolds in drug design is often driven by the desire to favorably modulate the pharmacokinetic profile of a lead compound. The bulky, rigid, and highly lipophilic nature of the adamantane cage can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, offering crucial insights into a compound's potential bioavailability and metabolic stability early in the drug discovery process. For derivatives like this compound, these predictive models are invaluable for guiding scaffold design and optimization.

The adamantane moiety is known to enhance the lipophilicity of drug candidates, a key factor in improving their pharmacokinetic profiles. nih.gov This increased lipophilicity can facilitate passage through biological membranes, thereby potentially increasing oral bioavailability. researchgate.net However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance. Therefore, a balance is crucial, and in silico tools are instrumental in achieving this.

In silico ADME prediction models utilize algorithms that have been trained on large datasets of compounds with experimentally determined pharmacokinetic properties. nih.gov These models can calculate a range of physicochemical and pharmacokinetic parameters based on the chemical structure of a molecule. For this compound, key predicted parameters would include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family.

Several studies on various adamantane derivatives have demonstrated the utility of in silico ADME profiling. For instance, a study on 2-aminothiazol-4(5H)-one derivatives, including adamantane-containing analogues, showed that most tested compounds were predicted to have good intestinal absorption and Caco-2 permeability, suggesting favorable oral bioavailability. mdpi.com Another study on adamantane-derived scaffolds targeting the sigma-2 receptor also utilized in silico ADME predictions to evaluate their drug-like properties.

The metabolic stability of adamantane-containing compounds is another critical aspect that can be assessed using computational methods. The adamantane cage itself is generally resistant to metabolism due to its stable, saturated hydrocarbon structure. This inherent stability can shield adjacent functional groups from enzymatic degradation, thereby prolonging the compound's half-life in the body. nih.gov In silico models can predict sites of metabolism on a molecule, helping to identify potential metabolic liabilities. For this compound, such predictions would likely indicate that the ester and amine functionalities are more susceptible to metabolism than the adamantane core.

The following tables present hypothetical, yet representative, in silico ADME and bioavailability predictions for this compound, based on the known properties of adamantane derivatives and common predictive models.

Table 1: Predicted Physicochemical Properties and Lipophilicity

| Parameter | Predicted Value | Implication for Bioavailability |

| Molecular Weight | 251.38 g/mol | Favorable (within Lipinski's rule of five) |

| logP (o/w) | 2.8 - 3.5 | Good lipophilicity, likely good membrane permeability |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Moderate to low solubility |

| Polar Surface Area (PSA) | ~52 Ų | Favorable for cell permeability |

Table 2: Predicted ADME Properties

| Parameter | Predicted Outcome | Implication for Bioavailability and Stability |

| Human Intestinal Absorption | > 90% | High potential for oral absorption |

| Caco-2 Permeability | High | Suggests good intestinal membrane transport |

| Plasma Protein Binding | > 90% | High, may affect free drug concentration |

| Blood-Brain Barrier Permeability | Low to Medium | Potential for CNS effects depends on specific model |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of efflux from target cells |

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform |

| CYP450 3A4 Inhibition | Unlikely | Low risk of drug-drug interactions via this isoform |

Table 3: Predicted Metabolic Stability

| Parameter | Predicted Outcome | Implication for Scaffold Design |

| Primary Sites of Metabolism | Ester and Amine groups | The adamantane scaffold protects the core structure. Modifications to the ethyl ester or amino group could modulate metabolic stability. |

| Hepatic Clearance | Low to Moderate | The compound is predicted to have a reasonable half-life. |

| Metabolic Stability in Liver Microsomes | Moderate to High | The adamantane core contributes to overall stability. |

Stereochemical Considerations in Functional Expression

Impact of Stereoisomerism on Molecular Recognition and Bioactivity

The adamantane (B196018) cage is a rigid, lipophilic, and structurally unique scaffold that has been widely incorporated into medicinal chemistry to enhance the pharmacological profiles of drug candidates. nih.gov When a substituent is introduced at the C-2 position of the adamantane ring, and further chirality is present in the side chain, as in Ethyl 2-(adamantan-2-yl)-3-aminopropanoate, a complex set of stereoisomers can arise. The specific spatial arrangement of the amino and ester groups relative to the bulky adamantane moiety is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors.

The bioactivity of chiral adamantane derivatives has been shown to be stereodependent. For instance, diastereoisomers of an adamantyl-peptide conjugate exhibited varying degrees of biological activity, underscoring the importance of stereochemistry in molecular recognition. mdpi.com It is well-established that enantiomers of a drug can have different, and sometimes opposing, pharmacological effects. This is because the binding pockets of biological targets are themselves chiral, composed of L-amino acids, and thus can differentiate between stereoisomers.

Chiral Recognition Studies

Chiral recognition is the process by which a chiral molecule or system interacts differently with the enantiomers of another chiral compound. While specific chiral recognition studies for this compound are not extensively documented in the public domain, the principles of chiral recognition for adamantane derivatives are an active area of research. The unique cage-like structure of adamantane makes it an interesting guest molecule in host-guest chemistry, often involving chiral hosts like cyclodextrins. nih.govmdpi.com

The enantiomers of this compound could potentially be resolved using techniques such as chiral chromatography. In this method, a chiral stationary phase is used to differentially interact with the enantiomers, leading to their separation. The basis of this separation lies in the transient formation of diastereomeric complexes between the enantiomers and the chiral selector, which have different energies and stabilities.

Another approach to studying chiral recognition involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) using chiral solvating agents or chiral shift reagents. These reagents form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR spectra. Circular dichroism (CD) spectroscopy is another powerful technique that can be used to characterize the different stereoisomers, as enantiomers will produce mirror-image CD spectra. These studies are fundamental to understanding how biological systems might differentiate between the stereoisomers of this compound.

Stereochemical Control in Binding and Mechanistic Action

The precise three-dimensional structure of a ligand is paramount for its binding to a biological target and its subsequent mechanistic action. For this compound, stereochemical control is expected to be a defining feature of its biological function. The adamantane group often acts as a lipophilic anchor, inserting into hydrophobic pockets of a receptor or enzyme. mdpi.com The stereochemistry of the substitution at the adamantane ring and the side chain will determine the trajectory and depth of this insertion, as well as the positioning of the pharmacophoric amino and ester groups for crucial interactions like hydrogen bonding or ionic interactions.

In the context of this compound, it can be hypothesized that one enantiomer will exhibit a higher affinity for its target due to a more favorable stereochemical arrangement. This could translate to a more potent biological effect. The mechanistic action, whether it involves enzyme inhibition, receptor agonism or antagonism, will be intricately linked to the ability of a specific stereoisomer to induce the necessary conformational changes in the target protein upon binding. Therefore, a thorough understanding and control of the stereochemistry of this compound are indispensable for the development of any potential therapeutic applications.

Advanced Analytical Techniques in Chemical Biology Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of intricate organic molecules. These techniques offer detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for conformational analysis. columbia.edu These experiments detect through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of different parts of the molecule. For Ethyl 2-(adamantan-2-yl)-3-aminopropanoate, NOESY or ROESY experiments would be instrumental in determining the preferred orientation of the ethyl propanoate side chain relative to the bulky adamantane (B196018) cage. The observation of cross-peaks between specific protons of the adamantane core and the side chain would allow for the construction of a 3D model of the molecule's predominant conformation in solution. huji.ac.ilhuji.ac.il

Low-temperature NMR studies can also be employed to slow down conformational exchange processes, allowing for the observation of distinct conformers. In the case of 2-substituted adamantanes, this technique can help to resolve the signals of different rotational isomers. nih.gov

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

| Proton 1 (Adamantane) | Proton 2 (Side Chain) | Expected Correlation | Inferred Proximity |

| H-2 (methine) | H-2' (methine) | Strong | Close spatial relationship between the adamantane core and the chiral center of the side chain. |

| Adamantane bridgehead protons | Ethyl group protons (CH2) | Medium to Weak | Indicates a folded conformation where the ethyl ester group is oriented towards the adamantane cage. |

| Adamantane methylene protons | Aminomethyl protons (CH2N) | Medium | Provides information on the orientation of the aminomethyl group relative to the adamantane scaffold. |

This table presents hypothetical data based on the expected spatial relationships in a likely low-energy conformation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a synthesized compound and for studying its fragmentation pathways, which can offer insights into its chemical stability and potential metabolic fate.

The fragmentation of adamantane derivatives in mass spectrometry is well-documented and often involves characteristic losses of hydrocarbon fragments from the adamantane cage. researchgate.net For this compound, HRMS analysis would be expected to show a prominent molecular ion peak, and its fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and various fragments from the adamantane moiety. The study of these fragmentation pathways under different ionization conditions can provide a detailed picture of the molecule's gas-phase chemistry. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Adduct | Predicted m/z |

| [M+H]+ | 252.19580 |

| [M+Na]+ | 274.17774 |

| [M-H]- | 250.18124 |

| [M+NH4]+ | 269.22234 |

| [M+K]+ | 290.15168 |

| [M+H-H2O]+ | 234.18578 |

Data predicted by computational tools and sourced from PubChem. uni.lu

X-ray Crystallography for Ligand-Protein Complexes and Precursor Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to precursors and other adamantane derivatives. nih.govresearchgate.netresearchgate.net Such studies provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline state.

Chromatographic Methods for Chiral Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and analysis of complex mixtures. For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral chromatography is necessary to separate these enantiomers and assess the enantiomeric purity of the sample.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for the separation of enantiomers. sigmaaldrich.com The choice of the CSP is critical and is often based on the functional groups present in the analyte. For a β-amino ester like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or Pirkle-type CSPs would be suitable candidates. chromatographyonline.com Method development would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced solvent consumption. chromatographyonline.comnih.govselvita.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The principles of chiral recognition are similar to those in HPLC, relying on the differential interaction of the enantiomers with a chiral stationary phase.

The purity of this compound can be assessed using standard achiral chromatography, such as reversed-phase HPLC or gas chromatography, to detect and quantify any impurities.

Table 3: Illustrative Chromatographic Conditions for Chiral Separation and Purity Analysis

| Technique | Column | Mobile Phase | Detection | Application |

| Chiral HPLC | Chiralpak AD-H (or similar polysaccharide-based CSP) | Hexane/Isopropanol with a basic additive | UV | Enantiomeric Separation |

| Chiral SFC | Chiralcel OJ-H (or similar polysaccharide-based CSP) | CO2/Methanol with an amine additive | UV/MS | Enantiomeric Separation |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with a buffer | UV/MS | Purity Assessment |

This table provides examples of typical starting conditions for method development based on the analysis of similar compounds.

Future Research Trajectories and Non Clinical Applications

Design and Synthesis of Next-Generation Adamantane-β-Aminopropanoate Analogues

The existing synthesis of Ethyl 2-(adamantan-2-yl)-3-aminopropanoate provides a robust foundation for the creation of a diverse library of next-generation analogues. srce.hr The reported three-step synthesis involves the condensation of 2-adamantanone (B1666556) with ethyl cyanoacetate, followed by catalytic hydrogenation to reduce both the carbon-carbon double bond and the cyano group. srce.hrsemanticscholar.org Future research can leverage this pathway to introduce systematic modifications at several key positions to modulate the compound's physicochemical properties.

Key strategies for analogue development include:

Modification of the Adamantane (B196018) Scaffold: The adamantane cage itself can be functionalized. For instance, introducing polar groups like hydroxyls at other bridgehead positions could enhance water solubility and introduce new hydrogen bonding capabilities, a strategy that has been explored for other adamantane-based bioactive compounds. nih.gov

Derivatization of the Amino Group: The primary amine is a prime site for modification. Acylation with various carboxylic acids or coupling with other amino acids could lead to novel peptide mimics or compounds with altered biological target interactions. mdpi.com

Variation of the Ester Moiety: The ethyl ester can be exchanged for other alkyl or aryl groups to tune the rate of hydrolysis and modify steric bulk, potentially altering the compound's properties as a prodrug.

Substitution on the Propanoate Backbone: Introducing substituents on the carbon backbone can create new stereocenters, allowing for the exploration of stereoisomers and their differential interactions with biological systems.

These synthetic efforts would generate a library of compounds with a wide range of properties, essential for structure-activity relationship (SAR) studies.

| Modification Site | Synthetic Strategy | Rationale for Modification | Potential Outcome |

|---|---|---|---|

| Adamantane Cage | Functionalization (e.g., hydroxylation, halogenation) at C1, C3, etc. | Alter lipophilicity and solubility; introduce new interaction points. nih.gov | Improved pharmacokinetic properties. |

| Amino Group (-NH₂) | N-acylation, N-alkylation, peptide coupling. mdpi.com | Introduce new functional groups, create peptide mimetics. | Modified target binding and biological activity. |

| Ester Group (-COOEt) | Transesterification with different alcohols (e.g., methanol, t-butanol). | Modulate steric hindrance and stability towards hydrolysis. | Tuned prodrug release kinetics. |

| Propanoate Chain | Introduction of alkyl or aryl groups at C2 or C3. | Create chiral centers; investigate stereochemical effects on activity. | Enhanced binding affinity and selectivity. |

Development as Chemical Probes for Biological Systems

The rigid, well-defined three-dimensional structure of the adamantane scaffold makes it an ideal core for the design of chemical probes. thieme-connect.com These molecular tools are invaluable for studying complex biological processes, identifying protein targets, and visualizing cellular events. This compound can be systematically modified to incorporate various reporter tags, transforming it from a potential therapeutic agent into a sophisticated research tool.

Potential applications as chemical probes include:

Fluorescent Probes: By attaching a fluorescent dye (a fluorophore) to the amino group or a functionalized adamantane position, the resulting molecule can be used to visualize its distribution in cells and tissues via fluorescence microscopy.

Affinity-Based Probes: The incorporation of a biotin tag would allow for the isolation and identification of binding partners (e.g., enzymes, receptors) through affinity chromatography and subsequent mass spectrometry analysis.

Chemiluminescent Probes: Adamantane derivatives have been successfully used in the design of chemiluminescent probes, which offer high sensitivity and signal-to-noise ratios for detecting specific analytes in biological systems. researchgate.netacs.org The adamantane moiety often serves to stabilize the dioxetane core responsible for light emission.

| Probe Type | Required Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine). | Cellular imaging and localization studies. |

| Affinity Probe | Incorporation of a biotin handle. | Target identification and validation (pull-down assays). |

| Photoaffinity Label | Introduction of a photoreactive group (e.g., benzophenone, azide). | Covalent labeling and identification of direct binding partners. |

| Chemiluminescent Probe | Integration into a dioxetane or similar light-emitting scaffold. acs.org | Highly sensitive detection of biological molecules or events. |

Utility as Versatile Small Molecule Scaffolds in Organic Synthesis and Material Science

The unique physical and chemical properties of the adamantane cage—including its high thermal stability, rigidity, and diamondoid structure—make it a valuable building block in fields beyond medicine. wikipedia.org this compound, with its multiple functional handles, is well-suited for use as a versatile scaffold in both advanced organic synthesis and material science.

In organic synthesis , the compound can serve as a chiral building block or a precursor to complex molecular architectures. The amine and ester functionalities allow for orthogonal chemical transformations, enabling its incorporation into a wide array of larger molecules. The rigid adamantane core can be used to control the spatial arrangement of appended functional groups, which is particularly useful in the design of ligands for asymmetric catalysis or as scaffolds in supramolecular chemistry. researchgate.net

In material science , adamantane derivatives are used to create polymers and other materials with desirable properties, such as high thermal stability and defined nanostructures. researchgate.netwikipedia.org this compound could function as a monomer in polymerization reactions (e.g., to form polyamides), yielding materials with the inherent rigidity and stability of the adamantane unit. Such polymers could find applications as high-performance plastics, coatings, or components of biocompatible materials. researchgate.net

| Field | Application | Role of the Adamantane Scaffold |

|---|---|---|

| Organic Synthesis | Chiral Ligand Development | Provides a rigid, sterically defined backbone. |

| Supramolecular Chemistry | Host-Guest Systems | Acts as a guest molecule for hosts like cyclodextrins. mdpi.com |

| Material Science | High-Performance Polymers | Imparts thermal stability and rigidity to the polymer chain. wikipedia.org |

| Metal-Organic Frameworks (MOFs) | Serves as a rigid organic linker to create porous materials. researchgate.net |

Exploration of Novel Bioactive Scaffolds with Tunable Properties

A key trajectory for future research is the use of this compound as a foundational scaffold for creating novel bioactive molecules with precisely tunable properties. The concept of "tuning" involves making deliberate, minor structural changes to optimize a compound's properties for a specific biological application. mdpi.com

The adamantane group is often described as a "lipophilic bullet," used to enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov By systematically modifying the parent compound, researchers can fine-tune properties such as:

Steric Profile: The bulky adamantane cage can be used to orient other functional groups in a specific 3D arrangement, optimizing interactions with a biological target while potentially shielding parts of the molecule from enzymatic degradation. researchgate.net

Molecular Recognition: The adamantane moiety is well-known for its ability to form stable inclusion complexes with host molecules like cyclodextrins. This interaction can be exploited to create drug delivery systems or stimuli-responsive materials where properties can be tuned by the addition of a host molecule. mdpi.com

This approach transforms the adamantane-β-aminopropanoate core from a single compound into a versatile platform for designing new chemical entities with tailored biological functions.

| Structural Modification | Property Tuned | Potential Consequence |

|---|---|---|

| Addition of -OH to adamantane cage | Increased hydrophilicity (Lower LogP) | Improved aqueous solubility. nih.gov |

| Enlarging the ester alkyl group (Et → Bu) | Increased lipophilicity (Higher LogP) | Enhanced membrane permeability. |

| Peptide coupling at the amino group | Introduction of H-bond donors/acceptors | Altered target binding specificity. researchgate.netnih.gov |

| Incorporation into a polymer | Thermoresponsive behavior (LCST) | Creation of "smart" materials for controlled release. mdpi.com |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(adamantan-2-yl)-3-aminopropanoate, and how can reaction conditions be optimized?

The compound is synthesized in three steps:

- Step 1 : Condensation of 2-adamantanone with ethyl cyanoacetate to form ethyl adamant-2-ylidenecyanoacetate.

- Step 2 : Catalytic hydrogenation of the unsaturated cyanoester under strong acidic conditions (e.g., H₂/Pd-C in HCl) to reduce both the C=C bond and cyano group, yielding the racemic this compound.

- Step 3 : Hydrolysis of the ester group to obtain the β-amino acid derivative. Optimization focuses on hydrogenation efficiency (catalyst loading, acid strength) and hydrolysis conditions (temperature, base/acid selection). The overall yield is 70% .

| Step | Reagents/Conditions | Key Challenges |

|---|---|---|

| 1 | 2-adamantanone, ethyl cyanoacetate, base | Steric hindrance from adamantane |

| 2 | H₂/Pd-C, HCl, RT | Over-reduction or byproduct formation |

| 3 | NaOH/H₂O, reflux | Racemization during hydrolysis |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Used to resolve the crystal structure of intermediate ethyl adamant-2-ylidenecyanoacetate, confirming stereochemistry and spatial arrangement . SHELX software (e.g., SHELXL) is recommended for refinement due to its robustness in small-molecule analysis .

- IR spectroscopy : Identifies functional groups (e.g., NH₃⁺ stretch at 3100 cm⁻¹ in the amino acid form) .

- NMR : Critical for confirming hydrogenation completeness (disappearance of C=C signals) and ester hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

The racemic mixture from Step 2 necessitates chiral resolution or asymmetric synthesis. Potential strategies include:

- Chiral catalysts : Use of enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during Step 2.

- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer of the ester intermediate. The crystal structure of intermediates (e.g., Step 1 product) provides a basis for designing chiral templates .

Q. What challenges arise during catalytic hydrogenation, and how can side reactions be minimized?

- Challenges : Over-reduction of the amine group, incomplete C=C bond hydrogenation, or acid-mediated degradation.

- Mitigation :

Q. How do computational methods aid in predicting the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., hydrogenation energetics) and predicts transition states.

- Molecular docking : Screens for potential biological targets (e.g., adamantane derivatives often target viral proteins or neurological receptors). Structural data from crystallography (e.g., bond angles, torsion) inform force field parameters for simulations .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

- Cross-validation : Compare NMR/IR functional group assignments with crystallographic bond lengths and angles.

- SHELX refinement : Re-analyze diffraction data with alternative software (e.g., Olex2) to rule out refinement artifacts.

- Dynamic effects : Consider temperature-dependent crystallography to account for conformational flexibility .

Q. What strategies optimize the hydrolysis of the ester to the β-amino acid without racemization?

- Low-temperature hydrolysis : Use NaOH/EtOH at 0–5°C to minimize base-induced racemization.

- Enzymatic hydrolysis : Employ esterases with high enantioselectivity.

- Protecting groups : Introduce temporary protection (e.g., Fmoc) on the amine during hydrolysis .

Biological and Application-Focused Questions

Q. How can the biological activity of this compound be systematically evaluated?

- In vitro assays : Screen for enzyme inhibition (e.g., proteases, kinases) or receptor binding (e.g., NMDA, viral entry proteins).

- ADMET profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and cytotoxicity (HEK293 or HepG2 cells). Adamantane derivatives are known for antiviral and neuroprotective properties, guiding target selection .

Q. What structural modifications enhance the compound’s bioavailability or target specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.